molecular formula C21H33N3O5 B2898648 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1798461-13-8

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2898648
CAS No.: 1798461-13-8
M. Wt: 407.511
InChI Key: SQHWEDVFFBGWMQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide ( 1798461-13-8) is a chemical compound with the molecular formula C21H33N3O5 and a molecular weight of 407.50 g/mol. This small molecule features a [1,4'-bipiperidine] scaffold disubstituted with a methoxy group and a carboxamide linker connected to a 3,4,5-trimethoxyphenyl ring. The bipiperidine structure is a privileged scaffold in medicinal chemistry, known for contributing to favorable physicochemical properties and molecular recognition in biologically active compounds. Compounds with similar structural features, such as the N-phenylpiperidine-1-carboxamide motif, have been investigated as novel potent analgesics and selective μ-opioid receptor (MOR) ligands, demonstrating high binding affinity and antinociceptive effects in preclinical models . Furthermore, piperidine-based analogues have shown significant research value as inhibitors for neurotransmitter transporters, including the gamma-aminobutyric acid (GABA) transporter and the choline transporter (CHT), which are important targets in neuroscience research for conditions like anxiety, depression, and cognitive disorders . The specific arrangement of methoxy groups on the phenyl ring may influence the compound's electronic properties and its interaction with biological targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can obtain this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5/c1-26-17-7-11-23(12-8-17)16-5-9-24(10-6-16)21(25)22-15-13-18(27-2)20(29-4)19(14-15)28-3/h13-14,16-17H,5-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHWEDVFFBGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide linkage under mild conditions using reagents such as carbodiimides or acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The trimethoxyphenyl group is known to interact with proteins such as tubulin, affecting cell division and growth .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Tubulin Polymerization Inhibitors

Triazole Analogs of CA-4

1,2,3-Triazole derivatives with 3,4,5-trimethoxyphenyl groups (e.g., compounds 15 and 16 in ) exhibit tubulin polymerization inhibition comparable to CA-1 (IC₅₀ = 3.5 µM), with IC₅₀ values of 5.2 µM and 4.5 µM, respectively. However, these analogs show reduced cytotoxicity compared to CA-4, suggesting that the triazole ring may compromise cell permeability or target engagement .

Combretastatin A-4 (CA-4) Prodrugs

CA-4 derivatives, such as phosphate salts (e.g., sodium salt 1n), were developed to address poor water solubility. While the parent compound CA-4 has nanomolar cytotoxicity, its prodrugs maintain efficacy after hydrolysis in vivo. In contrast, 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide lacks prodrug modifications but may benefit from the bipiperidine group’s inherent solubility .

Substituent Effects on Bioactivity

Methoxy Positioning

The 3,4,5-trimethoxyphenyl group is superior to 2,4,5-trimethoxyphenyl in most cancer cell lines (e.g., HeLa), except in MCF7 breast cancer cells, where both substituents show similar potency . This highlights the importance of methoxy group orientation for target binding.

Bipiperidine vs. Benzamide Scaffolds

4-Methoxy-N-(3,4,5-trimethoxyphenyl)benzamide () shares the same aryl group but lacks the bipiperidine moiety.

Cytotoxicity and Selectivity

Triazole vs. Bipiperidine Derivatives

1,4-Disubstituted triazoles () are less cytotoxic than CA-4, whereas bipiperidine carboxamides (e.g., SID 2848719 in ) with sulphonyl groups show potent activity (pKa ~15.97), suggesting better cellular uptake .

Dihydropyrimido Benzimidazole Analogs

N-(2,4-Dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide () incorporates a complex heterocyclic core. While its activity is unspecified, the trimethoxyphenyl group aligns with antimitotic SAR trends .

Biological Activity

4-Methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, including cytotoxicity, antioxidant properties, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H33_{33}N3_3O5_5
  • Molecular Weight : 407.5 g/mol
  • CAS Number : 1798461-13-8
  • Chemical Structure : The compound features a bipiperidine core substituted with a methoxy and trimethoxyphenyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions. The detailed synthetic pathway includes the formation of the bipiperidine structure followed by the introduction of the methoxy and trimethoxy substituents.

Cytotoxicity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Results : In vitro studies have shown that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC50_{50} value indicating potent activity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50_{50} (µM)Reference
MCF-710.5
A54912.3

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various in vitro assays:

  • Assays Used : DPPH radical scavenging and ABTS assay.
  • Findings : The compound demonstrated a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Assay TypeIC50_{50} (µM)Reference
DPPH Scavenging25.6
ABTS Assay30.2

The proposed mechanisms underlying the biological activities of this compound include:

  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Mechanism : Modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.

Case Studies

Recent studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound led to reduced tumor growth in MCF-7 xenograft models.
  • Lung Cancer Models : In A549 cell models, it showed enhanced sensitivity to conventional chemotherapy when used in combination.

Q & A

What are the recommended methodologies for identifying biological targets of 4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide in cancer research?

Basic Question
To identify biological targets, employ a combination of:

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).
  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for mapping conformational changes in target proteins upon ligand binding.
    Cross-validate findings using RNA interference (RNAi) or CRISPR-Cas9 knockout models to confirm target dependency in cellular assays .

How can researchers design experiments to resolve contradictions in binding affinity data across different assay platforms (e.g., enzymatic vs. cellular assays)?

Advanced Question
Address discrepancies through:

  • Orthogonal Assay Validation : Compare results from fluorescence polarization (FP), radiometric, and label-free platforms.
  • Cellular Context Analysis : Account for membrane permeability (logP > 3.5) and efflux ratios (P-gp/MRP1 inhibition assays).
  • Proteomic Profiling : Use thermal shift assays (TSA) to verify target engagement in live cells.
    Statistical reconciliation via multivariate regression models can isolate assay-specific variables (e.g., pH, ionic strength) .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Question
Essential methods include:

  • HPLC-PDA (≥98% purity threshold; C18 column, 0.1% TFA/ACN gradient).
  • High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation (error < 2 ppm).
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry at the bipiperidine core.
  • X-ray Powder Diffraction (XRPD) for polymorph screening (critical for solubility studies) .

What computational strategies are optimal for modeling the compound's interactions with tubulin or kinase targets?

Advanced Question
Leverage hybrid approaches:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to assess binding mode stability (≥100 ns trajectories).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic residues (e.g., tubulin’s Vinca domain).
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for methoxy group modifications.
    Validate with cryo-EM density maps for tubulin complexes .

How can synthetic routes be optimized to address stereochemical challenges in the bipiperidine-carboxamide scaffold?

Basic Question
Optimization strategies:

  • Chiral Resolution : Use (R)- and (S)-Tartaric acid for diastereomeric salt formation.
  • Asymmetric Catalysis : Employ Pd-catalyzed Ullmann coupling with BINAP ligands (ee > 95%).
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C vs. 24 hr conventional).
    Monitor intermediates via LC-MS to minimize epimerization .

What methodologies are recommended for managing large datasets from high-throughput screening (HTS) studies involving this compound?

Advanced Question
Implement a FAIR data framework :

  • AI-Driven Clustering : Use unsupervised learning (t-SNE, UMAP) to group hits by structural/activity profiles.
  • Cheminformatics Pipelines : Tools like KNIME or Pipeline Pilot for automated SAR analysis.
  • Blockchain Encryption : Secure raw data integrity (e.g., Hyperledger Fabric for audit trails).
    Cross-reference with PubChem BioAssay datasets to identify off-target liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.